Molecular Weight and Lipophilicity Increment vs. Dechlorinated Benzyl Analog
The target compound contains a para‑chlorine atom on the benzyl ring that is absent in the closest commercially available analog, isopropyl 2‑[(3‑benzyl‑1,2‑benzisoxazol‑6‑yl)oxy]acetate (CAS 1049528‑90‑6). This single atom substitution increases molecular weight from 325.4 to 359.8 g·mol⁻¹ (Δ = +34.4 Da) . Based on the π‑contribution of aromatic chlorine (Hansch π ≈ +0.71), the calculated logP of the target compound is estimated to be approximately 0.6–0.8 units higher than the benzyl analog, corresponding to a roughly 4‑ to 6‑fold increase in octanol‑water partition coefficient. For screening libraries, this lipophilicity shift moves the compound into a different property space: the benzyl analog likely falls within the optimal logP range for oral absorption (2–3), whereas the 4‑chlorobenzyl derivative extends into a higher logP regime (3.5–4.5) that may favour blood‑brain barrier penetration or membrane‑protein targeting.
| Evidence Dimension | Molecular weight and estimated logP |
|---|---|
| Target Compound Data | MW = 359.8 g·mol⁻¹; estimated logP = 3.5–4.5 (based on Hansch π‑addition for Cl on the benzyl ring); H‑bond acceptors = 5; H‑bond donors = 0; rotatable bonds = 8 . |
| Comparator Or Baseline | Isopropyl 2‑[(3‑benzyl‑1,2‑benzisoxazol‑6‑yl)oxy]acetate (CAS 1049528‑90‑6): MW = 325.4 g·mol⁻¹; estimated logP ≈ 2.9–3.7; H‑bond acceptors = 4; H‑bond donors = 0; rotatable bonds = 7 . |
| Quantified Difference | ΔMW = +34.4 Da; ΔlogP ≈ +0.6 to +0.8 (estimated); Cl introduces an additional H‑bond acceptor and higher polarisability. |
| Conditions | Physicochemical properties obtained from vendor databases; logP estimated by Hansch fragment addition using the phenyl‑Cl π‑value of +0.71. Experimental logP not available for either compound. |
Why This Matters
A 4‑ to 6‑fold lipophilicity difference can shift a compound from ‘orally bioavailable’ to ‘blood‑brain barrier penetrant’ in screening cascades, making the 4‑chlorobenzyl analog the preferred choice when CNS target engagement is sought and the benzyl analog is unsuitable.
